![molecular formula C38H56N4O4 B12088212 4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol](/img/structure/B12088212.png)
4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of cyclohexane, nitrilomethylidyne, tert-butyl, and morpholinylmethyl groups, which contribute to its diverse chemical behavior.
Vorbereitungsmethoden
The synthesis of 2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] involves several steps. The primary synthetic route includes the reaction of 1,2-cyclohexanediamine with 4-tert-butyl-6-(4-morpholinylmethyl)phenol in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Wirkmechanismus
The mechanism of action of 2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
- N,N’-Bis[(E)-5-(tert-butyl)-2-hydroxy-3-(4-morpholinylmethyl)benzylidene]-(1R,2R)-1,2-cyclohexanediamine
- 2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 2,2’-[(1R,2R)-(-)-1,2-CYCLOHEXANEDIYLBIS[(E)-(NITRILOMETHYLIDYNE)]]BIS[4-(TERT-BUTYL)-6-(4-MORPHOLINYLMETHYL)PHENOL] .
Eigenschaften
IUPAC Name |
4-tert-butyl-2-[[2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56N4O4/c1-37(2,3)31-19-27(35(43)29(21-31)25-41-11-15-45-16-12-41)23-39-33-9-7-8-10-34(33)40-24-28-20-32(38(4,5)6)22-30(36(28)44)26-42-13-17-46-18-14-42/h19-24,33-34,43-44H,7-18,25-26H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDPYCVORQDIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CN4CCOCC4)C(C)(C)C)O)CN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B12088146.png)
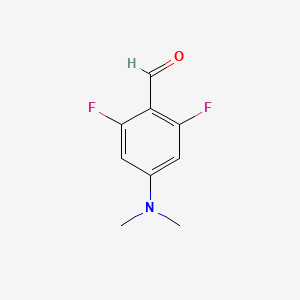
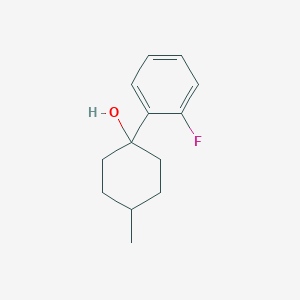
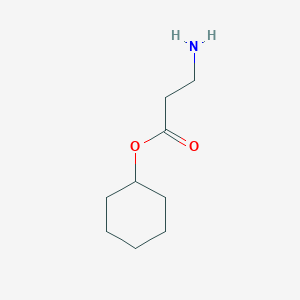
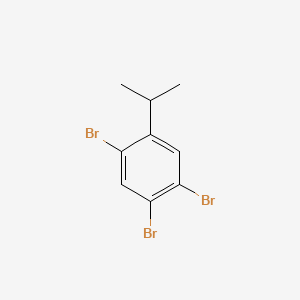
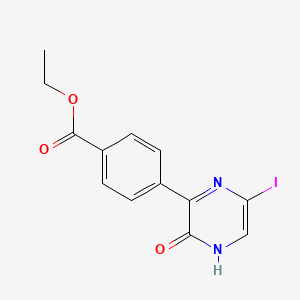



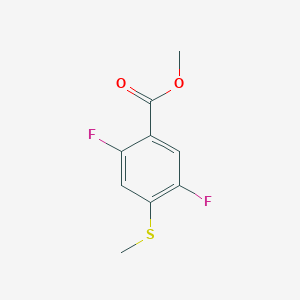


![2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)
